1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)ethanone
Overview
Description
1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)ethanone is a heterocyclic compound that features a thiazole ring, which is known for its significant biological activities. Thiazole derivatives are widely recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, antifungal, and antiviral activities .
Preparation Methods
The synthesis of 1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)ethanone can be achieved through various methods. One common approach involves the condensation of aromatic amines, ammonium thiocyanate, and 3-chloroacetylacetone in the presence of polyethylene glycol as a solvent . This method is considered eco-friendly and efficient, yielding the desired product in good-to-excellent yields.
Another method involves a one-pot, five-component reaction using anilines, 3-chloropentane-2,4-dione, ammonium thiocyanate, thiosemicarbazide, and dialkylacetylene dicarboxylate . This approach is also efficient and produces the compound in high yields.
Chemical Reactions Analysis
1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)ethanone has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a valuable tool in studying biological pathways and mechanisms.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)ethanone involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)ethanone can be compared with other thiazole derivatives, such as:
- 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone
- 1-(4-Methyl-2-(ethylamino)thiazol-5-yl)ethanone
These compounds share similar structures but differ in their substituents, which can affect their biological activities and chemical reactivity. The unique combination of the p-tolylamino group in this compound contributes to its distinct pharmacological properties .
Biological Activity
1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)ethanone is a thiazole derivative that has gained attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : C₁₃H₁₅N₂OS
- Molecular Weight : Approximately 235.34 g/mol
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | < 4 μg/mL |
Escherichia coli | 8 μg/mL |
Pseudomonas aeruginosa | 16 μg/mL |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit the growth of certain cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 μM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells compared to untreated controls .
Anti-inflammatory Activity
Thiazole derivatives are also known for their anti-inflammatory effects. The compound was tested in a model of lipopolysaccharide (LPS)-induced inflammation in mice. Results showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at a dose of 20 mg/kg .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : It could modulate signaling pathways related to inflammation and apoptosis, leading to reduced inflammatory responses and enhanced cancer cell death.
Properties
IUPAC Name |
1-[4-methyl-2-(4-methylanilino)-1,3-thiazol-5-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-8-4-6-11(7-5-8)15-13-14-9(2)12(17-13)10(3)16/h4-7H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXHFWPMWDRNAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354297 | |
Record name | 7R-0250 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71047-48-8 | |
Record name | 7R-0250 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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